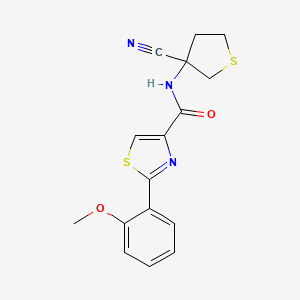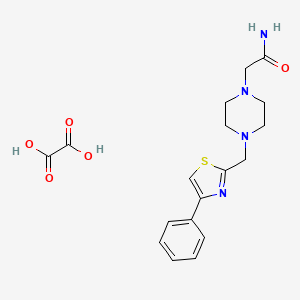
3-Chlorosulfonyl-butyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Esters, including CSBME, can undergo a variety of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by either an acid or a base, resulting in a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters are polar compounds but do not engage in hydrogen bonding, resulting in intermediate boiling points between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass, such as CSBME, are somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Energy Level Alignment in Photovoltaics
Photoelectron Spectroscopy Studies : A study by Xu et al. (2009) utilized photoelectron spectroscopy to investigate the alignment of energy levels in blends involving poly(3-hexylthiophene) and phenyl C61 butyric acid methyl ester (PCBM), a compound structurally related to 3-Chlorosulfonyl-butyric acid methyl ester. This research is critical for understanding charge transfer processes in solar cell materials (Xu et al., 2009).
Phase Separation in Photovoltaic Diodes : Vaynzof et al. (2011) investigated the demixing of P3HT and PCBM, important in photovoltaic diodes. This study provides insights into the phase behavior of such blends, which can be critical for optimizing solar cell performance (Vaynzof et al., 2011).
Organic Solar Cells
Cathode Interfacial Material in Polymer Solar Cells : Lv et al. (2014) examined the use of an amine-based fullerene derivative (related to PCBM) as a cathode interfacial material in polymer solar cells, highlighting the potential applications in nano-structured organic solar cells (Lv et al., 2014).
Electronic Structure Determination : Guan et al. (2010) focused on the electronic structure of P3HT:PCBM blend, revealing important information about the interface between the donor and acceptor materials in solar cells (Guan et al., 2010).
Material Synthesis and Characterization
Synthesis of Metallofulleroids : Shu et al. (2009) synthesized metallofulleroids using phenyl-C81-butyric acid methyl ester (related to 3-Chlorosulfonyl-butyric acid methyl ester) and characterized their properties. This research contributes to the development of new materials for various applications (Shu et al., 2009).
Thermal Decomposition of Methyl Esters : Porterfield et al. (2017) explored the thermal decomposition of methyl esters, which is fundamental for understanding the stability and reactivity of such compounds (Porterfield et al., 2017).
Organic Photovoltaic Applications : Caricato et al. (2012) demonstrated a technique for fabricating polymeric multilayer device stacks, crucial for organic photovoltaic applications (Caricato et al., 2012).
Mechanistic Understanding of Chemical Processes
- Esterification Mechanisms : The study by Jin et al. (2012) on the synthesis of an iron(III) 18-metallacrown-6 complex, involving the esterification of a ligand, sheds light on the chemical processes and mechanisms in ester formation, relevant to the study of 3-Chlorosulfonyl-butyric acid methyl ester (Jin et al., 2012).
Eigenschaften
IUPAC Name |
methyl 3-chlorosulfonylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWMWOHXAFNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorosulfonyl-butyric acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

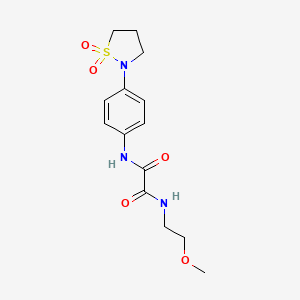
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)
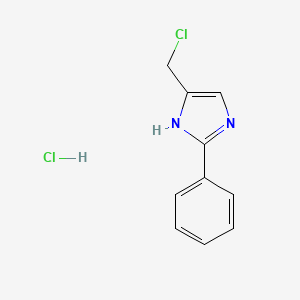


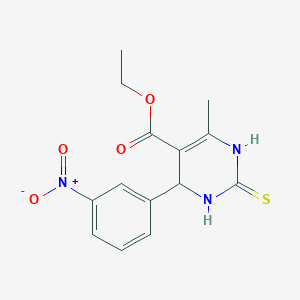
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)
